molecular formula C12H12N2O2 B1405430 3-(3-(Oxazol-2-yl)phenyl)propanamide CAS No. 1799434-49-3

3-(3-(Oxazol-2-yl)phenyl)propanamide

Cat. No. B1405430
M. Wt: 216.24 g/mol
InChI Key: AMGGONKIMNNGSM-UHFFFAOYSA-N
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Description

3-(3-(Oxazol-2-yl)phenyl)propanamide is a chemical compound with the molecular formula C12H12N2O2. It is a specialty chemical that can be used in various applications .


Molecular Structure Analysis

The molecular structure of 3-(3-(Oxazol-2-yl)phenyl)propanamide consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . These atoms are sp2 hybridized and planar . The atoms also contain unhybridized p orbital which is perpendicular to the plane of σ bonds .

Scientific Research Applications

Catalytic Synthesis and Versatile Applications

3-(3-(Oxazol-2-yl)phenyl)propanamide, a derivative of 1,3-oxazole, is recognized for its broad utility in various scientific domains. The oxazole ring is central to numerous potent molecules, driving substantial research to explore its utility across medicinal, pharmaceutical, agrochemical, and material sciences. The focus on oxazole derivatives is due to their wide-ranging applications and the ongoing development of new methodologies for their synthesis. These derivatives serve as critical building blocks in organic chemistry, prompting global efforts to innovate synthetic strategies and create novel 1,3-oxazole analogues using various metal catalysts (Shinde et al., 2022).

Luminescent Properties and Applications in Scintillators

The compound's derivatives exhibit unique luminescent properties, making them suitable for use in scintillators. Plastic scintillators, particularly those based on polymethyl methacrylate, leverage various 1,3-oxazole derivatives as luminescent dyes. These derivatives don't alter scintillation efficiency, optical transparency, or stability against thermal, light, and radiation damage. Their luminescent activation capabilities make them valuable in diverse applications, including wavelength shifting (Salimgareeva & Kolesov, 2005).

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond; hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences . This suggests that 3-(3-(Oxazol-2-yl)phenyl)propanamide and similar compounds may have potential for future research and development in these areas.

properties

IUPAC Name

3-[3-(1,3-oxazol-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-11(15)5-4-9-2-1-3-10(8-9)12-14-6-7-16-12/h1-3,6-8H,4-5H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGGONKIMNNGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CO2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Oxazol-2-yl)phenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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